molecular formula C8H10N2O3 B1603099 Methyl 6-amino-5-methoxynicotinate CAS No. 365413-06-5

Methyl 6-amino-5-methoxynicotinate

Cat. No. B1603099
CAS RN: 365413-06-5
M. Wt: 182.18 g/mol
InChI Key: BUEPHLMDJNETDF-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-methoxynicotinate is a chemical compound with the molecular formula C8H10N2O3 . It appears as a white to pale yellow crystalline powder .


Synthesis Analysis

The synthesis of this compound involves sequential microwave-induced regioselective 6-methoxylation, esterification, followed by microwave-induced reaction with p-methoxybenzylamine, and final deprotection under flow reaction hydrogenation conditions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H10N2O3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,9H2,1-2H3 . The molecular weight of this compound is 182.18 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is recommended to be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Complex Molecules

The compound plays a crucial role as a building block in chemical syntheses, such as the first synthesis of Methyl 2-Amino-6-Methoxynicotinate . This synthesis involved a sequence of reactions, including microwave-induced regioselective methoxylation and esterification, leading to the preparation of fused 2-pyridones. These steps highlight the compound's utility in generating regioselectively modified molecules, critical for pharmaceutical and agrochemical research (György Jeges et al., 2011).

Green Chemistry Applications

In the context of green chemistry, Methyl 6-amino-5-methoxynicotinate-related methodologies contribute to developing more sustainable chemical processes. An example is the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst . This method employs a one-pot, solvent-free condition, underscoring the importance of environmentally friendly reactions in creating complex heterocyclic compounds, which have significant implications for pharmaceutical research (M. Zolfigol et al., 2013).

Corrosion Inhibition

The research also extends to materials science, where related compounds, specifically pyranopyrazole derivatives, have been studied for their corrosion inhibition performance . These derivatives, like the 6-amino-4-(4-methoxynicotinate)-based compounds, show high efficiency in protecting mild steel against corrosion, providing insights into the development of new corrosion inhibitors for industrial applications (M. Yadav et al., 2016).

Safety and Hazards

Methyl 6-amino-5-methoxynicotinate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 6-amino-5-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-6-3-5(8(11)13-2)4-10-7(6)9/h3-4H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEPHLMDJNETDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624127
Record name Methyl 6-amino-5-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

365413-06-5
Record name Methyl 6-amino-5-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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